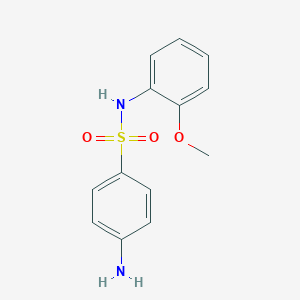

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXWZQQQBVBPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342176 | |

| Record name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-84-4 | |

| Record name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Reactions

The synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide typically begins with the reaction of 4-aminobenzenesulfonyl chloride and 2-methoxyaniline (o-anisidine). This nucleophilic substitution proceeds via the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as sulfonyl chloride hydrolysis.

Example Procedure :

-

Dissolve 4-aminobenzenesulfonyl chloride (1.0 equiv) in DCM (10 mL/g).

-

Add 2-methoxyaniline (1.1 equiv) dropwise under nitrogen.

-

Introduce TEA (1.2 equiv) and stir for 6–12 hours at 25°C.

-

Quench with water, extract the organic layer, and concentrate under reduced pressure.

Yield : 70–85% (crude), depending on reactant purity.

Methodological Variations and Optimization

Catalytic Amidation

Alternative methods employ coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the sulfonyl chloride for amide bond formation. This approach is advantageous when using thermally sensitive amines.

Optimized Protocol :

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Coupling Agent | EDC (1.2 equiv) |

| Reaction Time | 4 hours |

| Temperature | 0°C → 25°C (gradual warming) |

| Yield | 88% (post-purification) |

This method reduces side-product formation compared to traditional nucleophilic substitution, particularly when steric hindrance is a concern.

Solvent and Temperature Effects

A comparative study of solvents and temperatures reveals critical insights:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| DCM | 25 | 12 | 78 | 95.2 |

| THF | 40 | 8 | 82 | 96.5 |

| Acetone | 25 | 10 | 65 | 92.1 |

THF at mild reflux (40°C) enhances reaction kinetics without compromising purity, making it the solvent of choice for scale-up.

Purification and Analytical Validation

Recrystallization Techniques

Crude product purification is achieved via recrystallization from acetone/water mixtures. A typical protocol involves:

-

Dissolving the crude product in hot acetone (5 mL/g).

-

Adding deionized water (2:1 v/v) until cloudiness appears.

-

Cooling to 4°C for 12 hours to precipitate crystals.

Outcome :

Chromatographic Purification

For highly impure batches, silica gel column chromatography with ethyl acetate/hexane (3:7) eluent resolves residual starting materials and by-products.

Chromatography Data :

| Fraction | Rf | Composition |

|---|---|---|

| 1–5 | 0.2 | Solvent/Impurities |

| 6–10 | 0.5 | Target Compound |

| 11–15 | 0.8 | Over-polar By-products |

Reaction Monitoring and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile/water (60:40) at 1.0 mL/min. Detection at 254 nm confirms purity and identifies impurities.

Typical Chromatogram :

-

Retention Time: 8.2 minutes (target compound)

-

Purity: 99.5% (area normalization)

Spectroscopic Characterization

-

IR (KBr) : ν = 1330 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 6.72 (m, 3H, o-methoxyphenyl), 3.83 (s, 3H, OCH₃).

-

MS (ESI+) : m/z 293.1 [M+H]⁺.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 1 kg batch synthesis in a stirred-tank reactor demonstrates scalability:

-

Reactor Volume : 50 L

-

Mixing Speed : 200 rpm

-

Temperature Control : ±2°C

-

Yield : 84% (post-recrystallization)

Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 4-Aminobenzenesulfonyl Chloride | 120 |

| 2-Methoxyaniline | 95 |

| Solvent Recovery | 20 |

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to premature hydrolysis, reducing yields. Mitigation includes:

-

Strict anhydrous conditions (molecular sieves, nitrogen atmosphere).

-

Pre-drying solvents over CaH₂.

By-product Formation

Nonselective sulfonation at the 4-amino group is minimized by:

-

Using a slight excess of 2-methoxyaniline (1.1 equiv).

-

Gradual addition of sulfonyl chloride to the amine solution.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H14N2O3S

- Molar Mass : 278.33 g/mol

- Structure : Characterized by an amino group at the para position of the benzene ring and a methoxyphenyl group attached to the sulfonamide nitrogen.

Medicinal Chemistry

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Antibacterial Agents : The compound is utilized in developing new antibiotics due to its ability to inhibit bacterial growth. Studies indicate that derivatives of this compound show significant activity against Gram-positive bacteria.

- Anti-inflammatory Compounds : Research has demonstrated that modifications of this sulfonamide can yield potent anti-inflammatory agents, which are essential in treating conditions like arthritis and other inflammatory diseases.

Case Study: Synthesis of Antibacterial Agents

A series of derivatives were synthesized from this compound, leading to compounds with enhanced antibacterial properties. The structure-activity relationship (SAR) studies highlighted the importance of the methoxy group in increasing biological activity against specific bacterial strains .

Biological Research

In biological research, this compound functions as a valuable probe for studying enzyme activities and protein interactions:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly carbonic anhydrases (CAs), which play critical roles in physiological processes. Its binding affinity towards different CA isoforms has been extensively studied, revealing potential therapeutic targets for conditions like glaucoma and epilepsy .

- Cellular Effects : This compound influences cellular metabolism by modulating signaling pathways and gene expression. It has been observed to affect the phosphorylation states of key proteins involved in metabolic pathways, thereby altering cell function.

Case Study: Inhibition of Carbonic Anhydrases

Research conducted on this compound revealed its strong binding affinity for CA II isoform, showcasing its potential as a lead compound for developing CA inhibitors. The study employed fluorescent thermal shift assays to quantify binding interactions, demonstrating significant inhibition at nanomolar concentrations .

Materials Science

The unique chemical properties of this compound have led to its application in materials science:

- Polymer Development : The compound is used as a precursor for synthesizing advanced polymers and coatings. Its sulfonamide functionality contributes to improved thermal stability and mechanical properties in polymer matrices.

- Coatings : Research indicates that incorporating this compound into coating formulations enhances their performance characteristics, such as adhesion and resistance to environmental degradation.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents, anti-inflammatory compounds | Derivatives show enhanced activity against bacteria |

| Biological Research | Enzyme inhibition, cellular metabolism modulation | Significant inhibition of carbonic anhydrases observed |

| Materials Science | Polymer synthesis, advanced coatings | Improved thermal stability and mechanical properties noted |

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antibacterial activity or anti-inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonamides

Sulfonamides share the 4-aminobenzenesulfonamide scaffold but differ in the substituent on the sulfonamide nitrogen. These variations significantly alter their physicochemical properties, biological activities, and safety profiles. Below is a detailed comparison:

Structural and Functional Group Variations

Impact of Substituents on Physicochemical Properties

- Lipophilicity: The 2-methoxyphenyl group increases lipophilicity compared to unsubstituted sulfanilamide (logP ~2.1 vs.

- Electronic Effects : The electron-donating methoxy group may decrease the sulfonamide’s acidity (pKa), influencing its ionization state and interaction with biological targets like DHPS .

- Steric Effects : Bulky substituents (e.g., pyrimidin-2-yl in sulfamerazine) reduce enzymatic binding efficiency, whereas smaller groups (e.g., thiazol-2-yl in sulfathiazole) improve target affinity .

Biological Activity

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, a member of the aminobenzenesulfonamide class, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound, characterized by the molecular formula and a molecular weight of 278.33 g/mol, exhibits interactions with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The primary mode of action for this compound involves its ability to form covalent bonds with specific enzymes and proteins. This interaction can lead to inhibition or activation of these targets, ultimately affecting cellular functions. For example, it has been shown to interact with sulfonamide-binding proteins, which play crucial roles in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound inhibits certain enzymatic activities, particularly those associated with sulfonamide-binding proteins. The inhibition can alter metabolic processes significantly, impacting cellular metabolism and function.

Cellular Effects

The compound influences cell signaling pathways and gene expression. It has been observed to modulate kinase activity, affecting the phosphorylation states of key signaling proteins. Additionally, it can alter the expression levels of genes involved in various metabolic pathways .

In Vitro and In Vivo Studies

In laboratory settings, this compound exhibits time-dependent effects on cellular functions. Long-term exposure studies reveal sustained impacts on cellular metabolism and function. Dosage variations in animal models demonstrate that lower doses may yield beneficial effects, while higher doses can lead to toxicity .

Case Studies

- Cardiovascular Effects : A study utilizing an isolated rat heart model showed that certain benzenesulfonamide derivatives could significantly decrease perfusion pressure and coronary resistance. This suggests a potential interaction with calcium channels, influencing cardiovascular dynamics .

- Antitumor Activity : Although some derivatives have shown promise in inhibiting tumor growth in mouse models, this compound itself did not demonstrate significant antitumor effects in preliminary studies .

Metabolic Pathways

This compound participates in several metabolic pathways through its interactions with enzymes and cofactors. These interactions can significantly alter metabolic flux and metabolite levels within cells. Understanding these pathways is crucial for elucidating the compound's overall impact on biological systems.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters and binding proteins that influence its localization and accumulation in various tissues. This distribution is vital for its efficacy as a therapeutic agent .

Subcellular Localization

The localization patterns of this compound are determined by targeting signals or post-translational modifications. These localization patterns are critical for the compound's activity since they dictate its interactions with biomolecules within specific cellular compartments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 2-methoxyaniline under basic conditions (e.g., NaOH or triethylamine). Solvents like dichloromethane or DMF are used to enhance solubility. Optimization includes:

- Temperature : Room temperature to 60°C to balance reaction rate and side-product formation.

- Base selection : Triethylamine minimizes hydrolysis compared to stronger bases like NaOH .

- Purification : Recrystallization from ethanol or column chromatography for high purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Aromatic protons appear as multiplets (δ 6.5–8.0 ppm). The methoxy group shows a singlet (~δ 3.8 ppm).

- ¹³C NMR : Sulfonamide carbonyl at ~δ 165 ppm; methoxy carbon at ~δ 55 ppm.

Q. What solvents and pH conditions are optimal for solubility studies of this sulfonamide?

- Solubility : Moderate in DMSO and DMF; low in water. Adjust pH to 7–8 for aqueous stability.

- pH-dependent stability : Acidic conditions may protonate the amino group, altering reactivity. Use buffered solutions (e.g., PBS) for biological assays .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity, and what computational tools validate these effects?

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance membrane permeability, while sulfonamide groups improve target binding.

- Computational Methods :

- Molecular docking (AutoDock Vina) : Predict binding affinity to enzymes like carbonic anhydrase.

- QSAR models : Correlate substituent hydrophobicity (logP) with antimicrobial activity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Root Causes : Varied reagent purity, solvent polarity, or catalytic traces.

- Solutions :

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., time, temperature).

- In-line analytics (HPLC-MS) : Monitor intermediate formation to troubleshoot low yields .

Q. How does crystallographic data inform polymorphism and stability in solid-state formulations?

- X-ray Diffraction : Reveals hydrogen-bonding networks (e.g., N-H···O=S interactions) that stabilize crystal lattices.

- Polymorphism Screening : Use solvent/antisolvent methods to identify stable polymorphs for drug development .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Challenges : Overlapping HPLC peaks from byproducts (e.g., unreacted sulfonyl chloride).

- Solutions :

- UHPLC with PDA detection : Enhance resolution using C18 columns (1.7 µm particles).

- Mass spectrometry : Confirm impurity structures via fragmentation patterns .

Q. How are kinetic studies designed to elucidate sulfonamide reaction mechanisms?

- Experimental Setup :

- Pseudo-first-order conditions : Excess amine to isolate sulfonyl chloride reactivity.

- Stopped-flow spectroscopy : Monitor intermediate formation at millisecond resolution.

- Data Analysis : Arrhenius plots to determine activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.